6-PHENYL-3-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
Description
Properties
IUPAC Name |
6-phenyl-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-3-7-13(8-4-1)11-12-15-18-19-17-21(15)20-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFYSZISVJLJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80918735 | |
| Record name | 6-Phenyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80918735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93073-29-1 | |
| Record name | 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-phenyl-3-(2-phenylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093073291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phenyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80918735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Amino-5-Mercapto-3-Substituted Triazoles
The precursor 4-amino-5-mercapto-3-(2-phenylethyl)-1,2,4-triazole is critical for subsequent cyclization. This intermediate is synthesized by:
Cyclization to Form the Thiadiazole Ring
The thiadiazole ring is formed by reacting the triazole-thiol intermediate with a phenyl-containing carboxylic acid derivative. For example:
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Mechanism : Dehydration and cyclocondensation via nucleophilic attack of the thiol group on the carbonyl carbon, followed by sulfur extrusion.
Optimization Notes : -
Excess POCl₃ (3–4 equivalents) ensures complete dehydration.
Analytical Characterization and Validation
Spectroscopic Confirmation
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IR Spectroscopy : Peaks at 3362 cm⁻¹ (NH₂ stretch), 1580 cm⁻¹ (C=N), and 1344 cm⁻¹ (C–S–C).
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¹H NMR : Aromatic protons appear as multiplet at δ 6.4–8.8 ppm; phenethyl protons resonate as a triplet (δ 2.8–3.1 ppm) and multiplet (δ 7.2–7.4 ppm).
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¹³C NMR : Signals at δ 113–150 ppm correspond to the triazolothiadiazole core, while δ 120–129 ppm arise from phenyl carbons.
Chromatographic Purity
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
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Regioselectivity : Competing cyclization pathways may yield isomeric by-products. Using bulky substituents or directing groups (e.g., nitro) improves selectivity.
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Yield Enhancement : Catalytic additives like p-toluenesulfonic acid (p-TSA) accelerate cyclization, reducing reaction time to 6–7 hours.
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Green Chemistry : Replacing POCl₃ with ionic liquids or microwave-assisted synthesis reduces environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-PHENYL-3-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in synthetic organic chemistry. Its unique combination of triazole and thiadiazole rings allows for the creation of various derivatives that can exhibit different physical and chemical properties.
6-Phenyl-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has demonstrated significant biological activities:
- Antimicrobial Properties: The compound exhibits potent antimicrobial effects against a range of pathogens by inhibiting urease enzymes and shikimate dehydrogenase. These enzymes are crucial for microbial survival and proliferation.
- Antifungal Activity: Its antifungal properties make it a candidate for developing new antifungal agents.
- Anticancer Effects: Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial membrane disruption.
Medical Applications
Research into the medicinal applications of this compound has revealed its potential in treating various conditions:
- Anticonvulsant Activity: Investigations have shown that it may possess anticonvulsant properties.
- Anti-inflammatory Effects: The compound has been studied for its ability to reduce inflammation in various models.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 6-Phenyl-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole against common bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. This highlights its potential as a lead compound in antibiotic development.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptotic cells. Flow cytometry analysis revealed an increase in caspase activity correlating with reduced cell viability.
Mechanism of Action
The mechanism of action of 6-PHENYL-3-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the urease enzyme, which is a virulence factor in certain pathogenic microorganisms . The compound binds to the active site of the enzyme, preventing its catalytic activity and thereby reducing the virulence of the microorganism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The pharmacological profile of triazolothiadiazoles is highly dependent on substituents at positions 3 and 5. Below is a comparative analysis with structurally analogous compounds:
Key Observations:
Substituent Effects on Bioactivity:
- Electron-Withdrawing Groups (e.g., Fluorine): Fluorophenyl derivatives (e.g., 3-(2-fluorophenyl)-6-phenyl-...) exhibit enhanced anti-inflammatory activity due to improved binding to cyclooxygenase enzymes .
- Bulky Groups (e.g., Adamantyl): Adamantyl-substituted compounds show antiproliferative activity, likely due to increased hydrophobicity and interaction with kinase domains .
- Methoxy Groups: 3,4-Dimethoxyphenyl derivatives demonstrate strong antimicrobial activity, attributed to improved membrane penetration and electron donation .
Planarity and Dihedral Angles:
- In 6-phenyl-3-(4-pyridyl)-..., the triazolo-thiadiazole system is nearly coplanar with the pyridine and phenyl rings (dihedral angles <8°), facilitating strong π-stacking in protein binding . The 2-phenylethyl group in the target compound may introduce steric hindrance, reducing planarity but increasing flexibility.
Pharmacological Comparisons
- Antimicrobial Activity: 3-(3,4-Dimethoxyphenyl)-6-phenyl-... (7a) inhibits S. aureus (MIC = 12.5 µg/mL), outperforming non-methoxy analogs . Adamantyl derivatives (e.g., 5d) show antifungal activity against C. albicans via 14-α-demethylase inhibition .
- Anti-Inflammatory Activity:
- Anticancer Activity:
Research Findings and Data Tables
Table 1: Substituent Impact on Bioactivity
| Substituent Type (Position 3) | Biological Activity | Proposed Mechanism |
|---|---|---|
| 2-Phenylethyl | Pending studies | Lipophilicity-enhanced membrane uptake |
| 4-Pyridyl | Antioxidant | Radical scavenging via lone-pair electrons |
| 2-Fluorophenyl | Anti-inflammatory | COX-2 inhibition |
| 1-Adamantyl | Antiproliferative | Kinase domain interaction |
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
|---|---|---|---|
| 7a (3,4-dimethoxyphenyl) | 12.5 | 25 | 50 |
| 5d (adamantyl, 2-fluorophenyl) | 25 | 50 | 6.25 |
| 3c (2-fluorophenyl) | Not tested | Not tested | Not tested |
Biological Activity
Overview
6-Phenyl-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that exhibits significant biological activity due to its structural features combining triazole and thiadiazole rings. This compound has garnered attention in pharmacological research for its potential applications in treating various diseases, particularly due to its antimicrobial and anticancer properties.
The primary targets of this compound include urease enzymes and shikimate dehydrogenase , which play crucial roles in various biochemical pathways.
- Inhibition of Urease Enzymes : The compound acts as a competitive inhibitor, binding to the active site of urease enzymes and preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can lead to reduced ammonia production, which is significant in controlling microbial growth.
- Impact on Shikimate Pathway : By inhibiting shikimate dehydrogenase, the compound disrupts the biosynthesis of aromatic amino acids, which are vital for the growth of many microorganisms.
Antimicrobial Activity
Research indicates that 6-phenyl-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole demonstrates potent antimicrobial properties against various pathogens.
- Bacterial Inhibition : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. For instance, certain derivatives have been reported to have minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
- Fungal Activity : The compound also displays antifungal properties against pathogens like Pyricularia oryzae and Rhizoctonia solani, indicating its potential use in agricultural applications as an antifungal agent .
Anticancer Properties
The anticancer potential of this compound has been highlighted in several studies. Notably:
- Inhibition of Cancer Cell Proliferation : Compounds similar to 6-phenyl-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have shown efficacy in inhibiting cell growth in various cancer cell lines. For example, one study reported an IC50 value of 88 nM against the MKN45 gastric cancer cell line .
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of synthesized triazolothiadiazole derivatives. The results indicated that:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2e | E. coli | 32 |
| 2k | S. aureus | 16 |
| 9b | P. oryzae | 8 |
These findings illustrate the potential of these compounds in developing new antibiotics .
Case Study: Anticancer Activity
Another significant study focused on the anticancer properties of triazolothiadiazole derivatives:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 7d | MKN45 (gastric) | 88 |
| 9b | MDA-MB-231 (breast) | 64.5 |
The selective inhibition observed suggests that these compounds could be further developed as targeted cancer therapies .
Q & A
Basic: What are the optimal synthetic pathways for 6-phenyl-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives?
Methodological Answer:
The synthesis typically involves stepwise heterocyclic ring formation. For example, starting with a pyrazole intermediate (e.g., 5-(4-methoxyphenyl)pyrazole-3-carboxylate), followed by cyclization with thiourea or thiosemicarbazide derivatives under reflux conditions. Key steps include:
- Condensation reactions using NaH in toluene for pyrazole formation .
- Cyclocondensation with 4-amino-5-mercapto-1,2,4-triazole in the presence of POCl₃ to form the triazolothiadiazole core .
- Purification via column chromatography and recrystallization using ethanol/water mixtures to achieve >95% purity .
Basic: How are structural and purity characteristics validated for this compound?
Methodological Answer:
- 1H NMR : Confirm substituent integration ratios (e.g., phenyl protons at δ 7.2–7.8 ppm, triazole protons at δ 8.1–8.3 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹, C-S bonds at 650–750 cm⁻¹) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98% by area normalization) .
- Elemental Analysis : Validate empirical formulas (e.g., C₁₉H₁₅N₅S requires C 64.58%, H 4.26%, N 19.81%) .
Advanced: How can researchers resolve discrepancies in spectral data interpretation for novel analogs?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine 1H-13C HSQC NMR and high-resolution mass spectrometry (HRMS) to differentiate regioisomers (e.g., triazole vs. thiadiazole ring substitution patterns) .
- Computational Validation : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
- Crystallography : For ambiguous cases, single-crystal X-ray diffraction resolves absolute configurations (e.g., distinguishing between [3,4-b] and [4,3-b] ring fusions) .
Advanced: What experimental design principles apply to evaluating antifungal activity via molecular docking?
Methodological Answer:
- Target Selection : Use fungal lanosterol 14α-demethylase (CYP51, PDB: 3LD6) for docking studies due to its role in ergosterol biosynthesis .
- Software Workflow :
- Benchmarking : Compare docking scores with known inhibitors (e.g., fluconazole) to prioritize analogs for in vitro testing .
Advanced: How can structure-activity relationships (SARs) be systematically analyzed for bioactivity enhancement?
Methodological Answer:
- Substituent Variation : Synthesize analogs with R-group modifications (e.g., electron-withdrawing groups at position 6 to enhance CYP51 binding) .
- In Vitro Assays : Test antifungal activity (MIC values) against Candida albicans and correlate with docking scores .
- QSAR Modeling : Use partial least squares (PLS) regression to link descriptors (e.g., logP, polar surface area) with bioactivity .
Advanced: What methodological challenges arise in synthesizing and characterizing salt forms of this compound?
Methodological Answer:
- Salt Formation : React the carboxylic acid derivative (e.g., position 7) with inorganic bases (e.g., NaOH, K₂CO₃) or organic amines (e.g., piperazine) in ethanol/water .
- Characterization Challenges :
Advanced: How can researchers address low yields in multi-step syntheses?
Methodological Answer:
- Intermediate Optimization : Improve yields of pyrazole precursors by substituting NaH with K₂CO₃ in DMF to reduce side reactions .
- Catalysis : Use Pd(OAc)₂ for Suzuki-Miyaura couplings in later stages (e.g., aryl boronic acid additions) .
- Process Analytics : Implement inline FTIR to monitor reaction progress and adjust stoichiometry dynamically .
Advanced: What strategies validate the compound’s metabolic stability in preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
